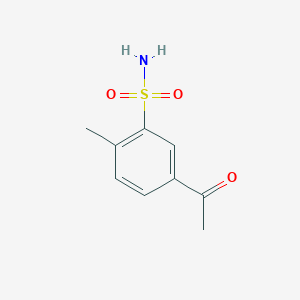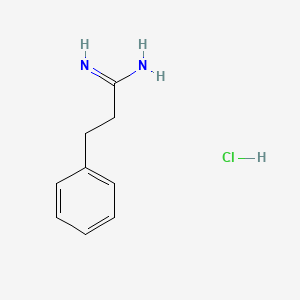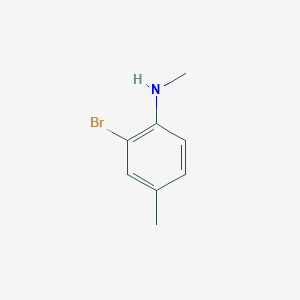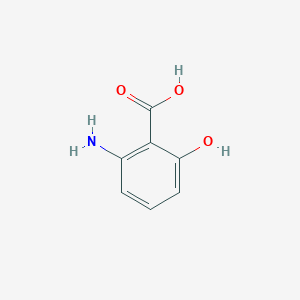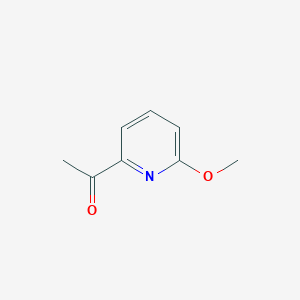
2-Acetyl-6-methoxypyridine
Overview
Description
2-Acetyl-6-methoxypyridine, also known as 1-(6-Methoxy-2-pyridinyl)ethanone, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine and is characterized by the presence of an acetyl group at the second position and a methoxy group at the sixth position of the pyridine ring. This compound is known for its distinctive aroma, which is often described as popcorn-like or roasted.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-6-methoxypyridine can be synthesized through various methods. One common synthetic route involves the acetylation of 6-methoxypyridine. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 2-(6-Methoxypyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfaction and flavor science.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used as a flavoring agent in the food industry due to its characteristic aroma.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methoxypyridine involves its interaction with olfactory receptors, which are responsible for detecting its distinctive aroma. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic smell. Additionally, its chemical reactivity allows it to participate in various biochemical pathways when used as a precursor in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-methylpyridine
- 2-Acetyl-6-methylpyridine
- 2-Acetyl-6-bromopyridine
Uniqueness
2-Acetyl-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts its distinctive aroma and chemical reactivity. Compared to similar compounds, the presence of the methoxy group at the sixth position significantly influences its olfactory properties and reactivity in chemical reactions.
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJALZRCJQKJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545701 | |
| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-93-2 | |
| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thiosemicarbazone derivatives of AMOPY interesting for drug design, particularly in the context of cancer?
A1: Thiosemicarbazones are a class of organic compounds characterized by their ability to bind to metal ions, a property that has sparked interest in their potential biological activities. [] Research has increasingly shown that certain thiosemicarbazones display promising anti-cancer properties. [] This activity is often attributed to their ability to inhibit specific enzymes involved in cancer cell growth and proliferation. The study you provided focuses on synthesizing and characterizing new thiosemicarbazone ligands built upon the AMOPY scaffold. [] The goal is to create novel compounds with potentially enhanced anti-cancer activity. By modifying the AMOPY scaffold with various thiosemicarbazone groups, researchers aim to optimize the interactions between these new molecules and their biological targets within cancer cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


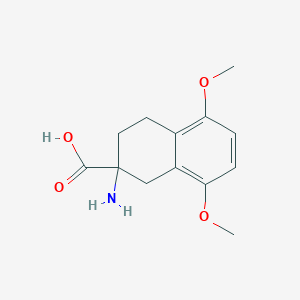


![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)


